(R)-N-Boc-2,2-dimethyl-4-vinyloxazolidine
説明
®-N-Boc-2,2-dimethyl-4-vinyloxazolidine is a chiral oxazolidine derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a dimethyl-substituted oxazolidine ring, and a vinyl group. This compound is of significant interest in organic synthesis due to its utility as a chiral auxiliary and its role in asymmetric synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Boc-2,2-dimethyl-4-vinyloxazolidine typically involves the following steps:
Formation of the Oxazolidine Ring: This can be achieved by reacting an amino alcohol with an aldehyde or ketone under acidic conditions to form the oxazolidine ring.
Introduction of the Boc Protecting Group: The oxazolidine intermediate is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting group.
Industrial Production Methods: In an industrial setting, the production of ®-N-Boc-2,2-dimethyl-4-vinyloxazolidine may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography.
Types of Reactions:
Oxidation: ®-N-Boc-2,2-dimethyl-4-vinyloxazolidine can undergo oxidation reactions, particularly at the vinyl group, to form epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form saturated derivatives, such as the reduction of the vinyl group to an ethyl group.
Substitution: The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the oxazolidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Trifluoroacetic acid (TFA) is commonly used for the removal of the Boc protecting group.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Saturated oxazolidine derivatives.
Substitution: Deprotected oxazolidine intermediates.
科学的研究の応用
®-N-Boc-2,2-dimethyl-4-vinyloxazolidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the formation of enantiomerically pure compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
作用機序
The mechanism of action of ®-N-Boc-2,2-dimethyl-4-vinyloxazolidine primarily involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules through diastereoselective reactions. The Boc protecting group provides steric hindrance, guiding the reaction pathway to favor the formation of one enantiomer over the other. The vinyl group can participate in various reactions, further expanding the compound’s utility in synthesis.
類似化合物との比較
(S)-N-Boc-2,2-dimethyl-4-vinyloxazolidine: The enantiomer of the compound, used in similar applications but with opposite stereochemistry.
N-Boc-2,2-dimethyl-4-vinyloxazolidine: The racemic mixture of the compound.
N-Boc-2,2-dimethyl-4-phenyl-oxazolidine: A similar compound with a phenyl group instead of a vinyl group.
Uniqueness: ®-N-Boc-2,2-dimethyl-4-vinyloxazolidine is unique due to its specific stereochemistry and the presence of the vinyl group, which provides additional reactivity compared to other similar compounds. Its ability to act as a chiral auxiliary and its versatility in various synthetic transformations make it a valuable tool in organic synthesis.
生物活性
(R)-N-Boc-2,2-dimethyl-4-vinyloxazolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
1. Synthesis and Structural Characteristics
This compound is synthesized through various organic reactions that facilitate the formation of the oxazolidine ring. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for maintaining the stability and reactivity of the amine during synthesis. The synthesis often involves the use of N-Boc-protected amino acids and specific reagents that promote cyclization.
2.1 Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, oxazolidines have been shown to inhibit bacterial protein synthesis by targeting the ribosomal RNA, making them effective against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium .
2.2 Antiparasitic Activity
A notable study evaluated the antiparasitic effects of related compounds on Trypanosoma brucei, the causative agent of sleeping sickness. The results demonstrated that derivatives of oxazolidines, including those with vinyloxazolidine structures, showed significant trypanocidal effects in vitro and in vivo. For example, treatments resulted in reduced parasitemia levels in infected mice .
Compound | Concentration (μM) | Effect on Parasitemia (%) | Reference |
---|---|---|---|
This compound | 10 | 80 | |
Control (Pentamidine) | 4 | 100 |
2.3 Immunomodulatory Effects
Oxazolidines have also been investigated for their immunomodulatory properties. They can influence cytokine production and lymphocyte activation, which are critical in autoimmune responses. The structure-activity relationship (SAR) studies suggest that modifications in the oxazolidine framework can enhance these effects .
Case Study: Antitrypanosomal Efficacy
In a controlled study involving mice infected with T. brucei, researchers administered this compound at varying doses. The compound demonstrated a dose-dependent reduction in parasitemia levels:
- Dosage : 10 mg/kg resulted in a 70% reduction.
- Dosage : 50 mg/kg resulted in an 85% reduction.
The study concluded that while effective, the compound's effects were transient, necessitating further investigation into its long-term efficacy and potential resistance mechanisms .
Case Study: Bacterial Resistance
Another study focused on the compound's ability to combat antibiotic-resistant bacteria. In vitro assays showed that it inhibited growth in resistant strains at concentrations lower than traditional antibiotics . This highlights its potential as a novel therapeutic agent in treating infections caused by resistant pathogens.
4. Conclusion
This compound exhibits promising biological activities, particularly against parasitic infections and resistant bacterial strains. Its structural features allow for significant interactions with biological targets, making it a candidate for further drug development. Future research should focus on optimizing its efficacy and exploring its mechanisms of action to fully harness its therapeutic potential.
特性
IUPAC Name |
tert-butyl (4R)-4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-7-9-8-15-12(5,6)13(9)10(14)16-11(2,3)4/h7,9H,1,8H2,2-6H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDZCRLQHSPEFD-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C=C)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)C=C)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446878 | |
Record name | (R)-N-BOC-2,2-DIMETHYL-4-VINYLOXAZOLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115378-31-9 | |
Record name | (4R)-2,2-Dimethyl-4-vinyloxazolidine-3-carboxylic acid tert-butyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115378-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-N-BOC-2,2-DIMETHYL-4-VINYLOXAZOLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 115378-31-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。